N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
CAS No.: 303094-74-8
Cat. No.: VC15635273
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303094-74-8 |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | N-[(E)-1-(furan-2-yl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H14N4O2S/c1-9-5-6-14(22-9)11-8-12(18-17-11)15(20)19-16-10(2)13-4-3-7-21-13/h3-8H,1-2H3,(H,17,18)(H,19,20)/b16-10+ |
| Standard InChI Key | YCYMEVMBIOIRHO-MHWRWJLKSA-N |
| Isomeric SMILES | CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CO3 |
| Canonical SMILES | CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CO3 |
Introduction
N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring multiple heterocyclic rings, including furan, thiophene, and pyrazole. This compound has a molecular formula of C15H14N4O2S and a molecular weight of approximately 314.4 g/mol . The presence of these heterocyclic rings and functional groups suggests potential biological activities, making it an interesting subject for research in pharmacology and medicinal chemistry.
Structural Features
The compound's structure includes a furan moiety attached to an ethylidene group, which is linked to a pyrazole ring. This pyrazole ring is further substituted with a thiophene ring and a carbohydrazide functional group. The combination of these structural elements contributes to its potential biological efficacy.
| Structural Element | Description |
|---|---|
| Furan Moiety | Attached to ethylidene group |
| Thiophene Ring | Substituted on the pyrazole ring |
| Pyrazole Ring | Central structure with multiple substitutions |
| Carbohydrazide Group | Functional group contributing to potential activity |
Synthesis and Reagents
The synthesis of such compounds typically involves multi-step organic synthesis techniques. Common reagents used in these reactions include N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for facilitating amide bond formation. Other reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are also utilized in various steps of organic synthesis.
Biological Activities and Potential Applications
Compounds with similar structures to N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide are known to exhibit significant biological activities. These include potential interactions with enzymes involved in neurotransmission, which could lead to therapeutic effects in conditions like Alzheimer's disease. Additionally, pyrazole derivatives have been studied for their antimicrobial properties, including antibacterial and antifungal activities .
| Biological Activity | Potential Application |
|---|---|
| Neurotransmission Modulation | Alzheimer's Disease Treatment |
| Antimicrobial Activity | Antibacterial and Antifungal Agents |
Comparison with Similar Compounds
Several compounds share structural similarities with N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide. A comparison of these compounds highlights their unique features:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N'-(furan-2-ylmethyl)thiophene-2-carboxamide | Furan and thiophene rings | Enzyme inhibition | Simpler structure; lacks pyrazole |
| 5-(Furan-2-yl)-1-methyl-1H-pyrazole | Furan and pyrazole | Anticancer properties | No thiophene; simpler |
| N'-(3-(furan-2-yl)-2-methylallylidene)acetohydrazide | Furan and hydrazone | Antibacterial activity | Different linkage; no pyrazole |
N'-(1-(Furan-2-yl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to its complex heterocyclic structure, potentially enhancing its biological efficacy compared to simpler analogs.
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